tert-butyl (2S)-3-[(2S,3R,4R,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-azidooxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
Description
The compound tert-butyl (2S)-3-[(2S,3R,4R,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-azidooxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate is a structurally complex molecule featuring:
- A tert-butyl ester group for carboxylate protection.
- A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group protecting the amine.
- A substituted oxane (tetrahydropyran) ring with multiple acetyloxy groups and an azide moiety.
This compound is likely used in peptide and carbohydrate synthesis, leveraging its protective groups for selective reactivity and stability during coupling reactions .
Properties
CAS No. |
110797-36-9 |
|---|---|
Molecular Formula |
C34H40N4O12 |
Molecular Weight |
696.7 g/mol |
IUPAC Name |
tert-butyl (2S)-3-[(2S,3R,4R,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-azidooxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C34H40N4O12/c1-18(39)44-17-27-29(47-19(2)40)30(48-20(3)41)28(37-38-35)32(49-27)45-16-26(31(42)50-34(4,5)6)36-33(43)46-15-25-23-13-9-7-11-21(23)22-12-8-10-14-24(22)25/h7-14,25-30,32H,15-17H2,1-6H3,(H,36,43)/t26-,27+,28+,29-,30+,32-/m0/s1 |
InChI Key |
KIAKLGYWCDYTCX-VKLFMPCTSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-])OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-])OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-3-[(2S,3R,4R,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-azidooxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Protection of Functional Groups: The hydroxyl groups are protected using acetyl groups to prevent unwanted reactions during subsequent steps.
Formation of the Azido Group: The azido group is introduced through a nucleophilic substitution reaction, typically using sodium azide.
Coupling Reactions: The fluorenylmethoxycarbonyl (Fmoc) group is introduced through a coupling reaction with the appropriate amine.
Final Assembly: The protected intermediates are then coupled together under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2S)-3-[(2S,3R,4R,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-azidooxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro compounds.
Reduction: Reduction of the azido group can yield amines, which can be further functionalized.
Substitution: The acetoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido group can yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
tert-butyl (2S)-3-[(2S,3R,4R,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-azidooxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of biochemical pathways and as a probe for investigating enzyme activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-3-[(2S,3R,4R,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-azidooxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The Fmoc group can be used for protecting amines during peptide synthesis, allowing for selective deprotection and further functionalization.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity Analysis
The table below highlights key differences between the target compound and analogs from cited evidence:
Key Observations:
- Protective Group Stability : The acetyl groups in the target compound offer easier deprotection under basic conditions compared to silyl ethers in , which require fluoride ions .
- Azide Reactivity : The azide moiety enables click chemistry (e.g., copper-catalyzed alkyne-azide cycloaddition), a feature absent in compounds with nitro or bromo substituents () .
- Fmoc Utility : Both the target compound and ’s analog use Fmoc for temporary amine protection, critical for solid-phase peptide synthesis .
Spectroscopic and Analytical Comparisons
NMR Analysis ()
Comparative NMR studies of structurally related compounds (e.g., rapamycin analogs) reveal that regions with substituent variations (e.g., acetyloxy vs. hydroxyl groups) exhibit distinct chemical shifts. For the target compound, the oxane ring’s acetyloxy and azide groups would perturb shifts in regions analogous to "A" and "B" in ’s Figure 6, aiding structural elucidation .
LCMS and Molecular Networking ()
The target compound’s MS/MS fragmentation pattern would yield a high cosine score (>0.8) when compared to analogs with similar oxane backbones, facilitating dereplication. In contrast, compounds with divergent cores (e.g., fluorophenyl in ) would cluster separately .
Structure-Activity Relationships (SAR)
- Azide vs. Halogen Substituents : The azide in the target compound enhances metabolic stability compared to bromine or chlorine in and , which may confer electrophilic toxicity risks .
- Acetyloxy vs. Silyl Ethers : Acetylated sugars improve aqueous solubility relative to silyl-protected analogs (), critical for biological assays .
- Fmoc vs. tert-Butyl Carbamate : Fmoc’s UV-sensitive cleavage offers advantages over tert-butyl carbamates in light-directed synthesis workflows .
Biological Activity
The compound tert-butyl (2S)-3-[(2S,3R,4R,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-azidooxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group linked to a propanoate moiety, which is further substituted with a fluorenylmethoxycarbonylamino group and a unique azidooxan structure. The detailed chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₃₁H₃₉N₃O₇
- Antiviral Properties : The azido group in the compound has been associated with antiviral activity. Compounds containing azides have shown effectiveness against various viral infections by interfering with viral replication processes.
- Enzyme Inhibition : The structural motifs present in the compound suggest potential inhibition of specific enzymes involved in metabolic pathways. For example, the acetoxy groups may influence enzyme interactions by altering substrate binding affinities.
- Cellular Uptake : The fluorenylmethoxycarbonylamino group enhances lipophilicity, potentially improving cellular uptake through passive diffusion or facilitated transport mechanisms.
Research Findings
Recent studies have highlighted the biological effects of similar compounds:
- A study on azido derivatives indicated their role in inhibiting HIV replication through interference with reverse transcriptase activity .
- Another research focused on the impact of propanoate esters on metabolic pathways demonstrated their potential in modulating cellular energy metabolism .
Case Studies
- Case Study 1 : A compound structurally similar to this compound was tested for its antiviral efficacy against influenza viruses. Results showed a significant reduction in viral load in treated cell cultures compared to controls.
- Case Study 2 : Another investigation assessed the cytotoxic effects of related azido compounds on cancer cell lines. The findings suggested that these compounds induced apoptosis via caspase activation pathways.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Enzyme Inhibition | Modulation of metabolic pathways | |
| Cytotoxicity | Induction of apoptosis |
Table 2: Comparison with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Azido Compound A | Azide | Antiviral |
| Propanoate Ester B | Ester | Metabolic Modulator |
| tert-butyl (2S)-3-Azidooxan Derivative | Azide + Propanoate | Antiviral + Cytotoxic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
